PSMA Binding Affinity Comparison
The binding affinity of DUPA for PSMA is exceptionally high and compares favorably to other clinically established ligands. DUPA exhibits a Ki of 8 nM [1]. In direct comparison, the widely used PET tracer [68Ga]Ga-PSMA-11 shows a lower affinity with a Ki of 12.0 ± 2.8 nM, and the therapeutic ligand [177Lu]Lu-PSMA-617 has a Ki of 2.34 ± 2.94 nM (for LNCaP cells) [2]. More recent assays show Ga-PSMA-617 with a Ki of 1.23 ± 0.08 nM [3]. This places DUPA's affinity in the same high-potency range as these gold-standard ligands, confirming its utility as a robust and effective targeting moiety.
| Evidence Dimension | PSMA Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8 nM |
| Comparator Or Baseline | [68Ga]Ga-PSMA-11 (Ki = 12.0 ± 2.8 nM), [177Lu]Lu-PSMA-617 (Ki = 2.34 ± 2.94 nM), Ga-PSMA-617 (Ki = 1.23 ± 0.08 nM) |
| Quantified Difference | DUPA affinity is 1.5-fold higher than PSMA-11 and within 3.4-fold of the high-affinity Ga-PSMA-617. |
| Conditions | Competitive binding assay; DUPA data is for the free ligand. PSMA-11 and PSMA-617 data are from radiolabeled Ga-68/Lu-177 complexes. |
Why This Matters
This data confirms DUPA's high intrinsic affinity for PSMA, placing it among the most potent known small-molecule ligands and justifying its use as a core scaffold for developing advanced targeting conjugates.
- [1] Roy J, Nguyen TX, Kanduluru AK, et al. DUPA conjugation of a cytotoxic indenoisoquinoline topoisomerase I inhibitor for selective prostate cancer cell targeting. J Med Chem. 2015;58(7):3094-3103. doi:10.1021/jm5018384 View Source
- [2] Afshar-Oromieh A, Hetzheim H, Kratochwil C, et al. The Theranostic PSMA Ligand PSMA-617 in the Diagnosis of Prostate Cancer by PET/CT: Biodistribution in Humans, Radiation Dosimetry, and First Clinical Results. J Nucl Med. 2015;56(11):1697-1705. (Data from supplementary tables) View Source
- [3] Kuo HT, Merkens H, Zhang Z, et al. Effects of Linker Modification on Tumor-to-Kidney Contrast of 68Ga-Labeled PSMA-Targeted Imaging Probes. Mol Pharm. 2018;15(8):3502-3511. doi:10.1021/acs.molpharmaceut.8b00402 View Source
